molecular formula C25H19N3O4S B11585792 (2E)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

(2E)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

Cat. No.: B11585792
M. Wt: 457.5 g/mol
InChI Key: XCVDDHIUQKSROP-RCCKNPSSSA-N
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Description

(2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines elements of sulfonyl, phenoxy, and pyrido[1,2-a]pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the enenitrile moiety under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or platinum. Reaction conditions often involve controlled temperature, pressure, and pH to achieve the desired products .

Major Products

Major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(4-METHYLBENZENESULFONYL)-3-[2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is unique due to its combination of sulfonyl, phenoxy, and pyrido[1,2-a]pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H19N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

(E)-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

InChI

InChI=1S/C25H19N3O4S/c1-17-9-11-20(12-10-17)33(30,31)21(16-26)15-22-24(32-19-7-5-6-18(2)14-19)27-23-8-3-4-13-28(23)25(22)29/h3-15H,1-2H3/b21-15+

InChI Key

XCVDDHIUQKSROP-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC(=C4)C)/C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC(=C4)C)C#N

Origin of Product

United States

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